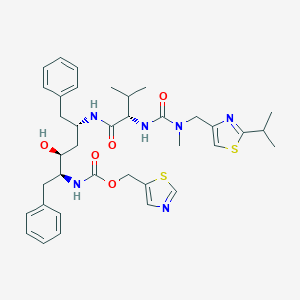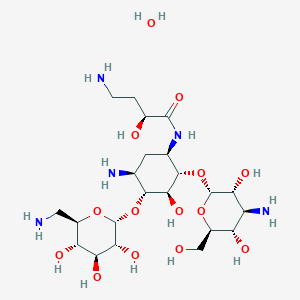
Rosiglitazone hydrochloride
Übersicht
Beschreibung
Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs . It is used to treat type 2 diabetes and works by helping your body use insulin better . It may be used alone or with other medicines such as metformin or sulfonylurea agents .
Molecular Structure Analysis
Rosiglitazone has a molecular formula of C18H19N3O3S and a molar mass of 357.43 g/mol . It has a racemic mixture chirality .Chemical Reactions Analysis
The metabolism of certain drugs can be decreased when combined with Rosiglitazone .Physical And Chemical Properties Analysis
Rosiglitazone has a density of 1.3±0.1 g/cm3, a boiling point of 585.0±35.0 °C at 760 mmHg, and a melting point of 122 to 123 °C .Wissenschaftliche Forschungsanwendungen
Diabetes Treatment
Rosiglitazone hydrochloride is an FDA-approved drug for treating diabetes . It has received much attention from researchers in many areas due to its antihyperglycemic activity .
Anti-inflammatory
Rosiglitazone hydrochloride also displays anti-inflammatory biological activity . This makes it a potential candidate for research in treatments for various inflammatory diseases.
Anti-cancer
Another significant application of Rosiglitazone hydrochloride is in cancer research. It has shown anti-cancer properties , making it a potential therapeutic agent in oncology.
Neurological Research
Rosiglitazone hydrochloride has been found to increase dendritic spine density . This property is of interest in neurological research, particularly in studies related to neuroplasticity and cognitive function.
Alzheimer’s Disease Research
Rosiglitazone hydrochloride has shown potential in anti-Alzheimer’s disease research . Its effects on brain function make it a subject of interest in the field of neurodegenerative disorders.
Gastrointestinal Research
In the field of gastrointestinal research, Rosiglitazone hydrochloride has demonstrated anti-ulcerative colitis and anti-pancreatitis properties. This makes it a potential therapeutic agent for these conditions.
Dermatological Research
Rosiglitazone hydrochloride has shown potential in dermatological research as it has anti-acanthosis nigricans properties . This makes it a potential candidate for the treatment of this skin condition.
Metabolic Research
In metabolic research, Rosiglitazone hydrochloride has been found to induce brown adipose tissue (BAT) recruitment . This property is of interest in studies related to metabolism and weight management.
Safety And Hazards
Rosiglitazone and other similar medications for diabetes may cause or worsen congestive heart failure . It’s important to tell your doctor if you have or have ever had congestive heart failure, especially if your heart failure is so severe that you must limit your activity .
Relevant Papers There are several relevant papers on Rosiglitazone. One paper conducted a systematic review and meta-analysis of the effects of Rosiglitazone treatment on cardiovascular risk and mortality . Another paper discussed the rise and fall of Rosiglitazone .
Eigenschaften
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSCTTPDKURIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432078 | |
| Record name | Rosiglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone hydrochloride | |
CAS RN |
302543-62-0 | |
| Record name | Rosiglitazone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosiglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSIGLITAZONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















